molecular formula C20H16Cl2N4 B8119879 Vatalanib (hydrochloride)

Vatalanib (hydrochloride)

Cat. No.: B8119879
M. Wt: 383.3 g/mol
InChI Key: BDKWVFXIGVUEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vatalanib (hydrochloride) is a complex organic compound that features a phthalazine core substituted with a 4-chloroanilino group and a 4-pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vatalanib (hydrochloride) typically involves multi-step organic reactions. One common route includes:

    Formation of the Phthalazine Core: Starting with phthalic anhydride, the phthalazine core is synthesized through a series of condensation reactions.

    Substitution with 4-Chloroanilino Group: The phthalazine core is then reacted with 4-chloroaniline under specific conditions, often involving a catalyst and controlled temperature.

    Addition of 4-Pyridylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Vatalanib (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including palladium on carbon or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Vatalanib (hydrochloride) has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Biological Research: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Materials Science: It can be explored for its properties in the development of new materials or polymers.

Mechanism of Action

The mechanism of action of Vatalanib (hydrochloride) involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloroanilino)-4-(4-pyridylmethyl)phthalazine: Without the hydrochloride salt form.

    1-(4-Chloroanilino)-4-(4-methylpyridyl)phthalazine: With a methyl group instead of a pyridylmethyl group.

    1-(4-Bromoanilino)-4-(4-pyridylmethyl)phthalazine: With a bromo group instead of a chloro group.

Uniqueness

Vatalanib (hydrochloride) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Biological Activity

Vatalanib (hydrochloride), also known as PTK787/ZK 222584, is an oral tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor (VEGF) receptors, platelet-derived growth factor (PDGF) receptors, and c-KIT. This compound has been extensively studied for its potential therapeutic effects in various malignancies and fibrotic conditions. This article reviews the biological activity of Vatalanib, highlighting its mechanisms, clinical applications, and relevant research findings.

Vatalanib exerts its biological activity by inhibiting receptor tyrosine kinases associated with angiogenesis. The primary targets include:

  • VEGF Receptors : Inhibits VEGFR1 (Flt-1), VEGFR2 (KDR), and VEGFR3 (Flt-4), which are crucial for blood vessel formation.
  • PDGF Receptor : Inhibits PDGFR, which plays a role in cell proliferation and survival.
  • c-KIT : A receptor involved in the regulation of cell growth and differentiation.

By blocking these pathways, Vatalanib effectively reduces tumor vascularization and inhibits tumor growth and metastasis .

Antifibrotic Effects

A study demonstrated that Vatalanib significantly reduces liver fibrosis in a CCl4-induced mouse model. Key findings include:

  • Reduction in Fibrosis Scores : Administration of Vatalanib resulted in significantly lower liver fibrosis scores compared to control groups (P<0.05).
  • Decreased Collagen Content : Hydroxyproline levels, indicative of collagen content, were significantly reduced after treatment with Vatalanib (P<0.01).
  • Inhibition of Activated Hepatic Stellate Cells (HSCs) : Immunohistochemistry showed a marked decrease in α-smooth muscle actin (α-SMA) positive cells in treated mice, indicating reduced HSC activation .
ParameterControl GroupVatalanib GroupP-value
Fibrosis ScoreHighLow<0.05
Hydroxyproline Content (µg/g)2010<0.01
α-SMA Positive Area (%)3010<0.05

Anti-Angiogenic Activity

Vatalanib has shown promising results in inhibiting angiogenesis across various cancer models:

  • Retinal Neovascularization : In models of oxygen-induced ischemic retinopathy, Vatalanib completely blocked neovascularization, suggesting its potential application in diabetic retinopathy .
  • Colorectal Cancer : Early-phase clinical trials indicated that Vatalanib could improve outcomes in patients with metastatic colorectal cancer when used alongside standard chemotherapy .

Myelodysplastic Syndromes (MDS)

In a Phase II study involving patients with MDS, Vatalanib was administered at doses ranging from 750 mg to 1250 mg daily. Key results included:

  • Hematological Improvement : Observed in 5% of patients overall; however, this rate increased to 15% among those who remained on treatment for at least three months.
  • Progression-Free Survival : Median progression-free survival was reported as 15 months for low-risk patients compared to 6 months for high-risk patients .

Side Effects and Tolerability

While Vatalanib shows significant therapeutic potential, it is associated with various side effects:

  • Common adverse effects include fatigue, nausea, vomiting, dizziness, and diarrhea.
  • Serious adverse events reported include intra-cerebral hemorrhage and sudden death .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4.ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;/h1-12H,13H2,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKWVFXIGVUEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1.28 g (5 mmol) 1-chloro-4-(4-pyridylmethyl)phthalazine, 0.67 g (5.25 mmol) 4-chloroaniline and 15 ml 1-butanol is heated for 0.5 h at 100 h while stirring in a nitrogen atmosphere. The mixture is then cooled to RT, filtered, and the filtrate washed with 1-butanol and ether. For purification, the crystallizate is dissolved in 40 ml of hot methanol, the solution treated with activated carbon, filtered via Hyflo Super Cel, and the filtrate evaporated to about half its original volume, resulting in the formation of a crystalline precipitate. After cooling to 0° C., filtration, washing of the filter residue with ether, and drying under HV for 8 h at 130° C., the title compound is obtained; m.p. >270° C.; 1H NMR (DMSO-d6) 9.80-11.40 (br), 8.89-8.94 (m, 1H), 8.67 (d, 2H), 8.25-8.30 (m, 1H), 8.06-8.17 (m, 2H), 7.87 (d, 2H), 7.69 (d, 2H), 7.49 (d, 2H), 4.81 (s, 2H); ESI-MS: (M+H)+=347.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 0.972 g (3.8 mmol) 1-chloro-4-(4-pyridylmethyl)phthalazine, 0.656 g (4 mmol) 4-chloroaniline hydrochloride (Research Organics, Inc., Cleveland, Ohio, USA) and 20 ml ethanol is heated for 2 h under reflux. The reaction mixture is cooled in an ice bath, filtered, and the crystallizate washed with a little ethanol and ether. After drying under HV for 8 h at 110° C. and for 10 h at 150° C., the title compound is obtained as a result of thermal removal of HCl; m.p. >270° C.; 1H NMR (DMSO-d6) 9.80-11.40 (br), 8.89-8.94 (m, 1H), 8.67 (d, 2H), 8.25-8.30 (m, 1H), 8.06-8.17 (m, 2H), 7.87 (d, 2H), 7.69 (d, 2H), 7.49 (d, 2H), 4.81 (s, 2H); ESI-MS: (M+H)+=347.
Quantity
0.972 g
Type
reactant
Reaction Step One
Quantity
0.656 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.